Cecropin-2 -

Cecropin-2

Catalog Number: EVT-246426
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cecropin-2 was first identified in the giant silk moth, Hyalophora cecropia, and has since been found in various other insects. It is synthesized in response to microbial infections, particularly during the larval stage of insects. The gene encoding Cecropin-2 has been cloned from several insect species, including Tenebrio molitor (mealworm beetle) and Bactrocera dorsalis (oriental fruit fly), indicating its evolutionary conservation and importance in insect immunity .

Classification

Cecropin-2 belongs to the class of antimicrobial peptides known as cecropins. These peptides are characterized by their positive charge and amphipathic nature, which enable them to disrupt microbial membranes. Cecropin-2 is typically classified under the category of host defense peptides, which are integral to the immune systems of many organisms .

Synthesis Analysis

Methods

Cecropin-2 can be synthesized through various methods:

  1. Chemical Synthesis: This involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain on a solid support.
  2. Biosynthesis: This method utilizes recombinant DNA technology to express the Cecropin-2 gene in host organisms like Escherichia coli. The gene is inserted into a plasmid vector, which is then transformed into bacterial cells for protein expression .
  3. Extraction: Cecropin-2 can also be extracted from insect tissues, although this method is less common due to the challenges associated with purification .

Technical Details

In biosynthesis, the typical procedure involves:

  • Cloning the cecropin gene into an expression vector.
  • Transforming competent E. coli cells with the plasmid.
  • Inducing protein expression using isopropyl β-D-1-thiogalactopyranoside.
  • Harvesting and purifying the expressed peptide through techniques such as affinity chromatography and high-performance liquid chromatography .
Molecular Structure Analysis

Structure

Cecropin-2 exhibits a characteristic amphipathic structure with a hydrophobic face and a hydrophilic face, which are crucial for its interaction with microbial membranes. The peptide typically consists of 33 amino acids and contains several positively charged residues that enhance its binding affinity to negatively charged bacterial membranes.

Data

The molecular formula of Cecropin-2 is C151H246N42O39C_{151}H_{246}N_{42}O_{39}, and its molecular weight is approximately 3,200 Da. Structural studies using techniques like circular dichroism have shown that Cecropin-2 adopts an alpha-helical conformation in membrane-mimicking environments .

Chemical Reactions Analysis

Reactions

Cecropin-2 primarily acts through membrane disruption mechanisms. Upon contact with microbial membranes, it interacts with lipid bilayers, leading to pore formation or complete membrane lysis. This action results in cell death due to leakage of cellular contents.

Technical Details

The mechanism involves:

  • Binding of Cecropin-2 to negatively charged phospholipids in bacterial membranes.
  • Insertion into the lipid bilayer.
  • Formation of transmembrane pores or micelles that compromise membrane integrity .
Mechanism of Action

Process

The antimicrobial action of Cecropin-2 involves several steps:

  1. Membrane Binding: Cecropin-2 binds preferentially to bacterial membranes due to electrostatic interactions.
  2. Pore Formation: The peptide aggregates and inserts itself into the membrane, forming pores that disrupt osmotic balance.
  3. Cell Lysis: The compromised membrane leads to cell lysis and death.

Data

Studies have shown that Cecropin-2 exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations ranging from 1 to 10 µM depending on the bacterial strain tested .

Physical and Chemical Properties Analysis

Physical Properties

Cecropin-2 is soluble in water and exhibits stability across a range of pH levels (approximately pH 4–10). It maintains its antimicrobial activity under physiological conditions.

Chemical Properties

The peptide's structure contributes to its stability against proteolytic degradation, making it a promising candidate for therapeutic applications. Its hydrophobic regions facilitate interactions with lipid membranes while maintaining solubility in aqueous environments .

Applications

Cecropin-2 has several scientific uses:

  1. Antimicrobial Agent: Its effectiveness against drug-resistant bacteria makes it a candidate for developing new antibiotics.
  2. Biotechnology: Used in agriculture as a biopesticide due to its ability to target pathogenic microorganisms without harming beneficial insects.
  3. Medical Research: Investigated for potential applications in wound healing and as an immunomodulatory agent due to its role in enhancing immune responses .
Evolutionary Origins and Phylogenetic Distribution of Cecropin-2

Genomic Context and Evolutionary Conservation in Arthropods

Cecropin-2 belongs to the cecropin family of antimicrobial peptides (AMPs), first isolated from the hemolymph of immunized Hyalophora cecropia pupae (Lepidoptera) [5] [10]. Genomic analyses reveal that cecropins are organized in tightly clustered loci across arthropods. In Drosophila melanogaster (Diptera), the cecropin locus spans ~4 kb and comprises three functional genes (CecA1, CecA2, CecB) interspersed with two pseudogenes (Cecψ1, Cecψ2) [1] [4]. This cluster exhibits high silent polymorphism (0.028), suggesting evolutionary dynamism, but shows no evidence of recent gene conversion events [1]. Similarly, the malaria mosquito Anopheles gambiae possesses a cecropin cluster on the X chromosome containing CecA, CecB, CecC, and the recently characterized CecD [8]. The latter encodes a 43-residue mature peptide with a unique cationic C-terminus, illustrating structural diversification within conserved genomic frameworks [8].

Table 1: Genomic Features of Cecropin Clusters in Key Arthropods

SpeciesLocus SizeFunctional GenesPseudogenesNotable Structural Features
D. melanogaster~4 kbCecA1, CecA2, CecBCecψ1, Cecψ2High silent polymorphism (0.028)
A. gambiaeUndeterminedCecA, CecB, CecC, CecDNone reportedCecD: Extended C-terminus (43 residues)
H. cecropia~20 kbCecA, CecB, CecDNone reportedLong intergenic regions; insertion elements [5]

Evolutionary conservation is underscored by synteny analyses. The cecropin genes in Diptera and Lepidoptera share a common ancestral origin, likely arising in the last common ancestor of Holometabola (beetles, flies, wasps, moths) [6] [10]. However, Hymenoptera (wasps, bees) lack canonical cecropins, indicating lineage-specific loss post-diversification [6]. The genes encode preproproteins processed into mature peptides characterized by:

  • A strongly basic N-terminal amphipathic α-helix
  • A hydrophobic C-terminal α-helix
  • A glycine/proline-rich hinge region linking the domains [7] [10]This architecture facilitates membrane disruption in pathogens, a mechanism conserved for >200 million years across arthropods.

Phylogenetic Analysis Across Insect Orders (Diptera, Lepidoptera, Coleoptera)

Phylogenetic reconstruction using transcriptomic and genomic data from the 1KITE (1000 Insect Transcriptome Evolution) project reveals 108 cecropin genes across 105 insect species, covering all major hexapod lineages [2]. Maximum likelihood analyses show order-specific diversification:

  • Lepidoptera: Silkmoths (H. cecropia, Bombyx mori) possess expanded cecropin subfamilies (e.g., CecA, CecB, CecD). B. mori alone encodes 12 cecropin genes subdivided into five subtypes (A1, B6, C, D, E) likely arising from unequal crossover events [5] [10]. These genes display temporal expression divergence; CecA and CecB transcripts peak within 2–48 hours post-infection, while CecD expression is delayed (48–144 hours) [5].
  • Diptera: Mosquitoes (Anopheles, Aedes) express cecropins active against Gram-negative bacteria (Francisella, E. coli) and Plasmodium sporozoites [8]. D. melanogaster cecropins (CecA1, CecA2, CecB) target both Gram-positive and Gram-negative bacteria, with CecB showing specificity against Gram-negatives [1] [6].
  • Coleoptera: Tiger beetles (Calomera littoralis) express two cecropin genes (Cec1, Cec2) predominantly in mandibles, suggesting a role in extra-oral digestion or defense during predation [9]. Similarly, the whirligig beetle (Acalolepta luxuriosa) encodes a cecropin active against Micrococcus luteus and E. coli [6] [9].

Table 2: Phylogenetic Distribution and Functional Specialization of Cecropins

OrderExample SpeciesCecropin SubtypesAntimicrobial SpecificityNotable Expression Sites
LepidopteraH. cecropiaCecA, CecB, CecDBroad-spectrum (G+, G-)Hemolymph, fat body
B. moriA1, B6, C, D, EBacillus spp., E. coliImmune-responsive tissues
DipteraD. melanogasterCecA1, CecA2, CecBG+ (CecA1/A2), G- (CecB)Systemic post-infection
A. gambiaeCecA, CecB, CecC, CecDG- bacteria, P. falciparum sporozoitesLarval stages (CecD) [8]
ColeopteraCalomera littoralisCec1, Cec2G+, G- bacteriaMandibular glands [9]
Acalolepta luxuriosaSingle major cecropinM. luteus, E. coliImmune-responsive tissues [6]

Divergent evolutionary pressures are evident. Lepidopteran cecropins evolve under purifying selection to conserve membrane-lytic function, while dipteran cecropins (e.g., A. gambiae CecD) acquire novel roles in larval immunity and anti-parasitic defense [8]. The absence of cecropins in Hemiptera (e.g., pea aphid Acyrthosiphon pisum) further highlights order-specific evolutionary trajectories [6].

Horizontal Gene Transfer and Cecropin Homologs in Nematodes

Cecropin homologs in nematodes challenge traditional evolutionary models. The best-characterized example is Cecropin P1 (CecP1), isolated from the pig roundworm Ascaris suum (Clade III: Ascarididae) [3] [6]. Initially misattributed to pigs, CecP1 shares 45–49% sequence identity with insect cecropins and adopts a similar amphipathic α-helical structure [6] [10]. Genomic analyses of 134 nematode species reveal that cecropins are restricted to Clade III and V nematodes (e.g., Ascaris, Toxocara), with no homologs in basal clades like Enoplea [3]. This patchy distribution suggests horizontal gene transfer (HGT) from insects to nematodes, possibly via shared microbiota or parasitic interactions. Key evidence includes:

  • Phylogenetic Incongruence: Ascaris CecP1 clusters with lepidopteran cecropins in sequence trees, despite the deep divergence between nematodes and arthropods [6] [10].
  • Absence in Outgroups: Free-living nematodes (Caenorhabditis elegans) and plant parasites (Meloidogyne spp.) lack cecropin genes, indicating acquisition was limited to specific parasitic lineages [3].
  • Structural Convergence: A. suum CecP1 preserves the canonical cecropin fold: an N-terminal helix (residues 1–18) linked via hinge to a hydrophobic C-terminal helix (residues 23–34), enabling bacterial membrane disruption [10].

Table 3: Characteristics of Nematode Cecropin Homologs

SpeciesCladeCecropin NameSequence Identity to Insect CecropinsKey Antimicrobial Targets
Ascaris suumIIICecP1~45–49%G- bacteria (E. coli) [6] [10]
Ascaris lumbricoidesIIICecP1-like~48%G- bacteria, fungi [3]
Toxocara canisIIITc-Cec~43%G+, G- bacteria [3] [10]
Anisakis simplexIIIAnisaxin-1–440–45%MDR P. aeruginosa, A. baumannii [10]

Functional studies confirm that nematode cecropins retain potent activity. A. suum CecP1 exhibits submicromolar activity against Gram-negative bacteria (e.g., E. coli), while Anisakis anisaxins inhibit multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii at ≤1 μM concentrations [3] [10]. Unlike insect cecropins, however, nematode homologs are constitutively expressed in host-facing tissues (intestine, cuticle), suggesting adaptation to microbe-rich parasitic niches [3] [10]. This HGT event likely occurred >100 MYA, allowing ascarid nematodes to exploit cecropins for immune defense within vertebrate hosts—a remarkable example of convergent evolution across phyla.

Concluding Remarks

Cecropin-2 exemplifies dynamic molecular evolution: from its origins in holometabolous insects to its lateral transfer into parasitic nematodes. Genomic clustering and sequence conservation in arthropods contrast with divergent expression patterns (e.g., larval-specific CecD in mosquitoes, mandibular cecropins in beetles). The discovery of functional homologs in Ascaris underscores the role of HGT in expanding immune gene repertoires. Future phylogenomic studies should clarify whether other cecropin-like peptides in non-arthropod invertebrates (e.g., tunicate styelins) represent additional horizontal transfers or convergent evolution.

Properties

Product Name

Cecropin-2

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